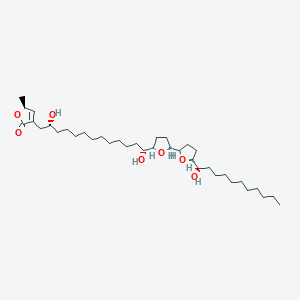

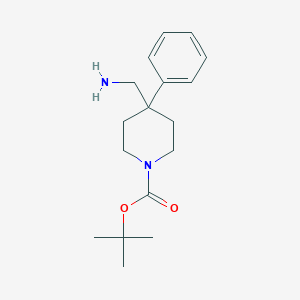

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

説明

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active compounds. Its structure is characterized by the presence of a piperidine ring, a tert-butyl group, and a phenyl group, which can undergo various chemical transformations to yield a wide range of derivatives with potential pharmacological applications.

Synthesis Analysis

The synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate and its derivatives can be achieved through multiple synthetic routes. For instance, tert-butyl phenylazocarboxylates, which share structural similarities with the compound , can be modified through nucleophilic substitutions and radical reactions, leading to the formation of azocarboxamides and various aryl radicals . Additionally, the synthesis of related compounds, such as tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, has been reported using amination reactions with CuI, ethylene glycol, and potassium phosphate as catalysts . These methods highlight the potential synthetic pathways that could be adapted for the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is likely to exhibit features similar to those of related compounds. For example, the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been studied, revealing that bulky substituents can influence the molecule's conformation and intermolecular interactions . The presence of the tert-butyl group can also affect the molecule's packing in the solid state, as seen in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, where it prevents typical face-to-face π-interactions .

Chemical Reactions Analysis

The tert-butyl group and the piperidine ring in the compound's structure suggest that it can undergo various chemical reactions. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives have been synthesized through reactions with L-selectride, followed by the Mitsunobu reaction to yield stereoselective isomers . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a structurally related compound, has been synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate can be inferred from related compounds. For instance, the solubility and steric effects of the tert-butyl group have been discussed in the context of 4'-tert-butyl-2,2':6',2''-terpyridine, where it acts as a solubilizing and sterically demanding substituent . The stability of the tert-butyl group under various conditions is also noteworthy, as seen in the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, where the tert-butyl group was resistant to acidolysis .

科学的研究の応用

1. Synthesis of Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, is a crucial intermediate in the synthesis of small molecule anticancer drugs. This compound is synthesized from piperidin-4-ylmethanol and used in developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer. These pathways play a vital role in cell growth and survival, making them significant targets for cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

2. Synthesis of Biologically Active Compounds

Tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino) -2methoxyphenyl) carbamate, another related compound, is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method has been developed for this compound, which involves acylation, nucleophilic substitution, and reduction processes (Zhao, Guo, Lan, & Xu, 2017).

3. Role in Drug Synthesis Processes

Compounds similar to Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, like tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, play a significant role in synthesizing novel protein tyrosine kinase Jak3 inhibitors. These compounds are synthesized through a series of steps, starting from 4-methylpyridinium, and are crucial for producing drugs like CP-690550 (Xin-zhi, 2011).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and other hazards. It also includes safety precautions for handling and storing the compound.

将来の方向性

This involves discussing potential future research directions, applications, or improvements related to the compound. This could be based on current research trends, identified gaps in the literature, or novel applications of the compound.

I hope this general approach helps! If you have a specific compound or topic in mind, feel free to ask!

特性

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMYNEIUXQIVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441861 | |

| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

CAS RN |

158144-82-2 | |

| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)